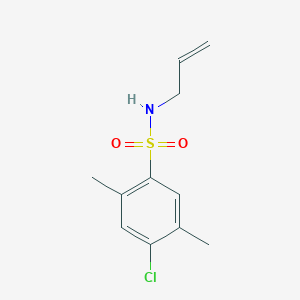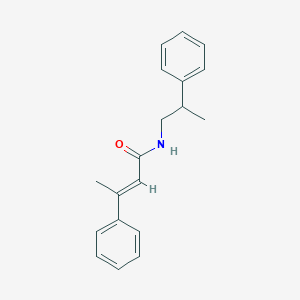
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential use in scientific research. ENPP is a member of the nitrophenylpropanamide family of compounds, which are known for their diverse biological activities. In
作用机制
ENPP acts as a chelator for metal ions, such as copper and zinc, which are essential for many biological processes. By binding to these metal ions, ENPP can disrupt the function of enzymes and proteins that rely on them, leading to a range of biological effects. Additionally, ENPP has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ENPP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. ENPP has also been found to reduce the accumulation of beta-amyloid plaques in the brains of Alzheimer's disease patients, suggesting a potential therapeutic role in this disease. Additionally, ENPP has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using ENPP in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a useful tool for studying metal-dependent enzymes and proteins. Additionally, ENPP is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using ENPP is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are many potential future directions for research on ENPP. One area of interest is the development of new drugs based on the structure of ENPP, which may have improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of ENPP and its effects on biological systems. Finally, research on the use of ENPP in diagnostic and imaging applications, such as in the detection of metal ions in biological samples, may lead to new tools for disease diagnosis and monitoring.
合成方法
The synthesis of ENPP involves the reaction of 4-ethoxy-2-nitroaniline with 2-hydroxypropanoic acid in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 118-120°C. The purity of ENPP can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
ENPP has been found to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. ENPP has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, ENPP has been used as a tool for studying enzyme kinetics and protein-ligand interactions.
属性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12-11(15)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVZEESPETUWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)


![6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)
![2-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5264572.png)


![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5264589.png)
![6-ethoxy-4-{[4-(2-furoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5264604.png)
![N-(1,4-dimethylpentyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5264608.png)
![1-ethyl-4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5264631.png)
